Cas no 1333831-67-6 (2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde)

2-Amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde is a halogenated imidazole derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. The presence of both amino and bromo substituents enhances its utility in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, facilitating the construction of complex heterocyclic frameworks. The chloro and aldehyde groups offer additional sites for further functionalization, enabling applications in pharmaceutical and agrochemical research. Its well-defined structure and stability under standard conditions make it suitable for precise synthetic modifications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules targeting diverse therapeutic pathways.
2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde structure
1333831-67-6 structure
商品名:2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde
CAS番号:1333831-67-6
MF:C10H7BrClN3O
メガワット:300.539079904556
CID:6223940
PubChem ID:53619575

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde
    • 1333831-67-6
    • Z1250288841
    • EN300-1180734
    • AKOS030666435
    • インチ: 1S/C10H7BrClN3O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H,(H2,13,14)
    • InChIKey: LZMDRWTULZRDJL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)N1C(N)=NC(=C1C=O)Cl

計算された属性

  • せいみつぶんしりょう: 298.94610g/mol
  • どういたいしつりょう: 298.94610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1180734-0.05g
2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde
1333831-67-6 90%
0.05g
$212.0 2023-11-13
Enamine
EN300-1180734-50mg
2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde
1333831-67-6 90.0%
50mg
$212.0 2023-10-03

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde 関連文献

2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehydeに関する追加情報

Recent Advances in the Study of 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde (CAS: 1333831-67-6)

The compound 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde (CAS: 1333831-67-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the versatility of 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde as a key intermediate in the synthesis of various biologically active molecules. Its imidazole core, coupled with the presence of functional groups such as the aldehyde and bromophenyl moieties, makes it a valuable scaffold for the development of novel pharmacophores. Researchers have explored its utility in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, demonstrating its broad applicability in medicinal chemistry.

One of the most notable advancements in the study of this compound is its role in the development of targeted therapies for cancer. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde, which exhibited potent inhibitory activity against specific oncogenic kinases. The study utilized molecular docking and in vitro assays to elucidate the binding interactions and mechanism of action, providing valuable insights for future drug design efforts.

In addition to its potential in oncology, recent research has also explored the antimicrobial properties of this compound. A study conducted by a team at the University of Cambridge demonstrated that derivatives of 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that this scaffold could serve as a promising starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.

The synthetic accessibility of 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde has also been a focus of recent investigations. Researchers have developed optimized protocols for its synthesis, emphasizing green chemistry principles to improve yield and reduce environmental impact. These advancements are critical for scaling up production and facilitating further preclinical studies.

In conclusion, the compound 2-amino-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde (CAS: 1333831-67-6) represents a promising scaffold in medicinal chemistry, with demonstrated potential in oncology, antimicrobial therapy, and beyond. Continued research into its derivatives and mechanisms of action will likely yield further breakthroughs, solidifying its role in the development of next-generation therapeutics.

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